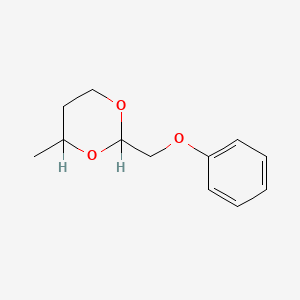
4-Methyl-2-(phenoxymethyl)-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メチル-2-(フェノキシメチル)-1,3-ジオキサンは、ジオキサン類に属する有機化合物です。ジオキサンは、2つの酸素原子を含む6員環を持つ複素環式有機化合物です。この特定の化合物は、ジオキサン環の第4位にメチル基、第2位にフェノキシメチル基を持つことを特徴としています。これは、さまざまな化学反応で使用され、さまざまな科学分野で応用されています。
2. 製法
合成経路と反応条件
4-メチル-2-(フェノキシメチル)-1,3-ジオキサンの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、酸触媒の存在下で、4-メチル-1,3-ジオキサン-2-メタノールとフェノールを反応させることです。反応は通常還流条件下で行われ、生成物は蒸留または再結晶によって精製されます。
工業的製造方法
工業的な設定では、4-メチル-2-(フェノキシメチル)-1,3-ジオキサンの製造は、収率と効率を最適化するために、連続フロー反応器を使用する可能性があります。硫酸またはp-トルエンスルホン酸などの触媒の使用により、反応速度を向上させることができます。その後、生成物は分別蒸留またはクロマトグラフィーなどの技術を使用して分離および精製されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(phenoxymethyl)-1,3-dioxane can be achieved through several methods. One common approach involves the reaction of 4-methyl-1,3-dioxane-2-methanol with phenol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The product is then separated and purified using techniques like fractional distillation or chromatography.
化学反応の分析
反応の種類
4-メチル-2-(フェノキシメチル)-1,3-ジオキサンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するジオキサン誘導体を形成するために酸化できます。
還元: 還元反応は、アルコールまたは他の還元された形態を生み出す可能性があります。
置換: 適切な条件下で、フェノキシメチル基を他の官能基で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 置換反応には、酸性または塩基性条件下でハロゲンや求核剤などの試薬が関与する可能性があります。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はジオキサンカルボン酸を生み出す可能性があり、一方、還元はジオキサンアルコールを生成する可能性があります。
科学的研究の応用
4-メチル-2-(フェノキシメチル)-1,3-ジオキサンは、科学研究でいくつかの用途があります。
化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における溶媒として使用されます。
生物学: この化合物は、潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 研究では、医薬品中間体または活性成分としての可能性を探っています。
産業: ポリマー、樹脂、その他の工業化学品の製造に使用されます。
作用機序
4-メチル-2-(フェノキシメチル)-1,3-ジオキサンの作用機序は、特定の分子標的との相互作用を伴います。この化合物はリガンドとして作用し、受容体または酵素に結合してその活性を調節することができます。関与する経路には、シグナル伝達、代謝プロセス、または遺伝子発現の調節が含まれる可能性があります。
6. 類似の化合物との比較
類似の化合物
4-メチル-1,3-ジオキサン: フェノキシメチル基がなく、化学的性質と反応性が異なります。
2-フェノキシメチル-1,3-ジオキサン: 類似の構造ですが、第4位のメチル基がありません。
1,3-ジオキサン: 置換基のない親化合物。
ユニークさ
4-メチル-2-(フェノキシメチル)-1,3-ジオキサンは、メチル基とフェノキシメチル基の両方が存在するため、ユニークです。これらは、特定の化学的性質と反応性を付与します。これらの官能基は、その溶解性、安定性、および他の分子との相互作用に影響を与え、他のジオキサン誘導体とは異なります。
類似化合物との比較
Similar Compounds
4-Methyl-1,3-dioxane: Lacks the phenoxymethyl group, resulting in different chemical properties and reactivity.
2-Phenoxymethyl-1,3-dioxane: Similar structure but without the methyl group at the fourth position.
1,3-Dioxane: The parent compound without any substituents.
Uniqueness
4-Methyl-2-(phenoxymethyl)-1,3-dioxane is unique due to the presence of both the methyl and phenoxymethyl groups, which confer specific chemical properties and reactivity. These functional groups influence its solubility, stability, and interactions with other molecules, making it distinct from other dioxane derivatives.
特性
CAS番号 |
94202-13-8 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC名 |
4-methyl-2-(phenoxymethyl)-1,3-dioxane |
InChI |
InChI=1S/C12H16O3/c1-10-7-8-13-12(15-10)9-14-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
InChIキー |
ACCCAQVFLWDUTB-UHFFFAOYSA-N |
正規SMILES |
CC1CCOC(O1)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















